Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- is a complex organic compound with the molecular formula C19H24INO It is a derivative of benzamide, characterized by the presence of an iodine atom and a bulky trimethylbutyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- typically involves the iodination of a benzamide precursor. One common method is the reaction of 2-iodobenzoic acid with aniline derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, like potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to ensure the consistent quality and high yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- involves its interaction with specific molecular targets and pathways. The iodine atom and the bulky trimethylbutyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, 2-iodo-N-phenyl-
- 2-Iodobenzanilide
- 2-Iodobenzoic acid anilide
Uniqueness
Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- is unique due to the presence of the bulky trimethylbutyl group, which significantly influences its chemical properties and reactivity
Properties
CAS No. |
640290-21-7 |
---|---|
Molecular Formula |
C20H24INO |
Molecular Weight |
421.3 g/mol |
IUPAC Name |
N-[2-(4,4-dimethylpentan-2-yl)phenyl]-2-iodobenzamide |
InChI |
InChI=1S/C20H24INO/c1-14(13-20(2,3)4)15-9-6-8-12-18(15)22-19(23)16-10-5-7-11-17(16)21/h5-12,14H,13H2,1-4H3,(H,22,23) |
InChI Key |
KUSOHFYZOVCQCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.